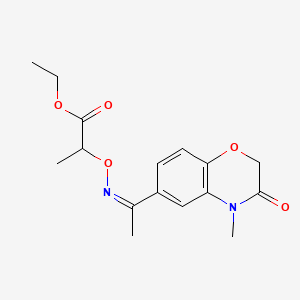
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, methyl ester is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its sulfonamide group, which is a functional group commonly found in various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields .
Another method involves the use of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, which gives N-alkoxycarbonyl pyrroles. This method allows for distinct reactivity in comparison with N-sulfonyl protection . Industrial production methods often utilize metal-catalyzed conversions of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by stable manganese complexes in the absence of organic solvents .
Analyse Chemischer Reaktionen
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common reagents and conditions used in these reactions include iron (III) chloride, manganese complexes, and palladium catalysts. Major products formed from these reactions include N-substituted pyrroles, pyrrole-2-carboxylic acids, and reduced pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a valuable component in the development of new antibiotics.
Medicine: It is used in the design of drugs targeting specific enzymes and receptors, particularly those involved in inflammatory and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s antibacterial and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, methyl ester can be compared with other similar compounds, such as:
2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile: This compound has a similar pyrrole structure but differs in its substituents, leading to different chemical reactivity and applications.
1-methyl-4-((1-methyl-1H-imidazole-2-carbonyl)-amino)-1H-pyrrole-2-carboxylic acid: This compound contains an imidazole group, which imparts different biological activities compared to the sulfonamide group.
The uniqueness of this compound lies in its sulfonamide group, which provides specific antibacterial and anti-inflammatory properties not found in other similar pyrrole derivatives.
Eigenschaften
CAS-Nummer |
173908-33-3 |
|---|---|
Molekularformel |
C12H11ClN2O4S |
Molekulargewicht |
314.75 g/mol |
IUPAC-Name |
methyl 1-(2-amino-4-chlorophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C12H11ClN2O4S/c1-19-12(16)10-3-2-6-15(10)20(17,18)11-5-4-8(13)7-9(11)14/h2-7H,14H2,1H3 |
InChI-Schlüssel |
VMUOWQLJGDCJAU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


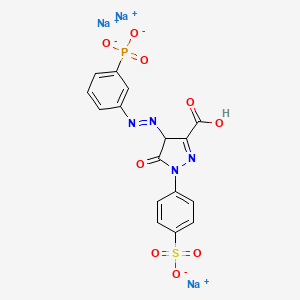
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12718701.png)
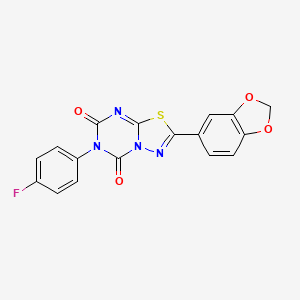


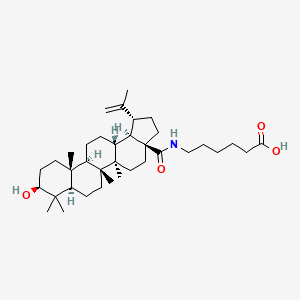
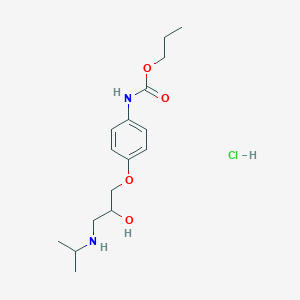
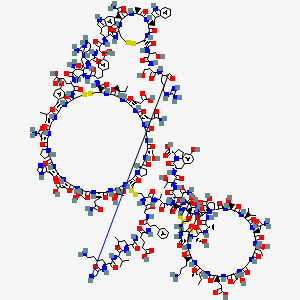

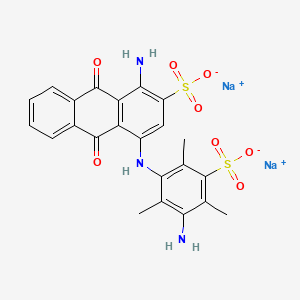
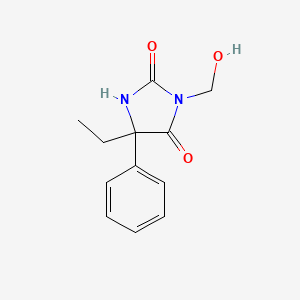
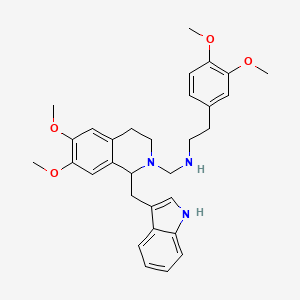
![[(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12718770.png)
